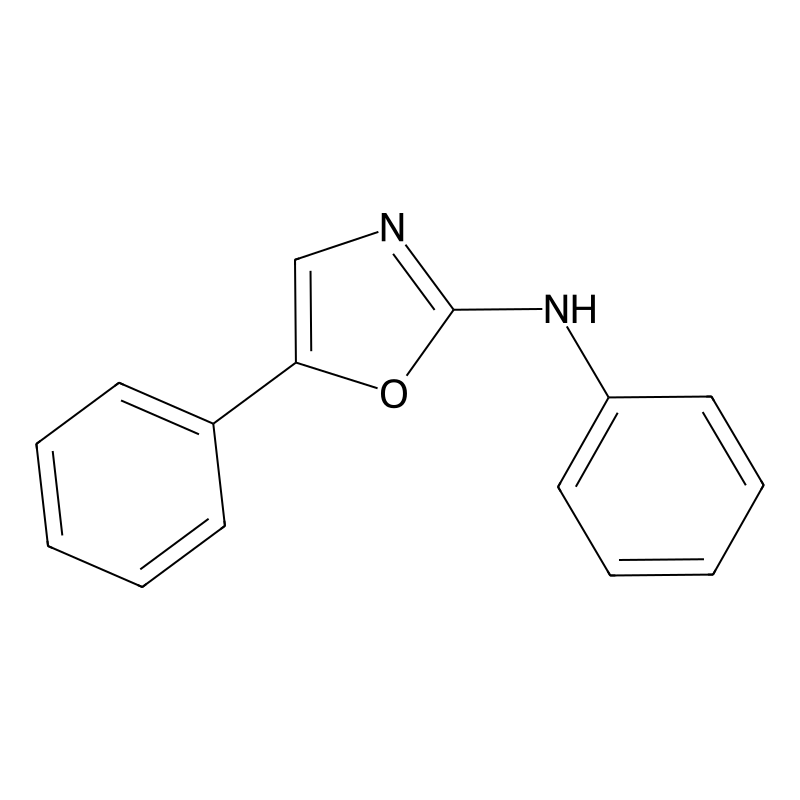

N,5-diphenyl-1,3-oxazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N,5-diphenyl-1,3-oxazol-2-amine is a heterocyclic organic compound characterized by its oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. The molecular formula for this compound is , and it features two phenyl groups attached to the nitrogen atom of the oxazole. This structural arrangement contributes to its unique chemical properties and potential biological activities.

- Oxidation: The compound can undergo oxidation reactions that may modify its chemical structure, potentially forming N-oxides or other oxidized derivatives.

- Reduction: It can also be reduced under appropriate conditions, which may lead to the formation of amine derivatives.

- Cyclization Reactions: The nitrogen atom in the oxazole can engage in cyclization reactions, especially when reacted with electrophiles or under catalytic conditions .

Research indicates that compounds related to N,5-diphenyl-1,3-oxazol-2-amine exhibit various biological activities. For example, oxazole derivatives have been studied for their potential as antimicrobial agents and for use in treating conditions like neuropathic pain . Specific studies on related compounds have shown promise in acaricidal activity against pests, indicating that N,5-diphenyl-1,3-oxazol-2-amine may also possess similar properties .

Several synthetic approaches have been developed for the preparation of N,5-diphenyl-1,3-oxazol-2-amine:

- Condensation Reactions: One common method involves the condensation of an appropriate amine with a carbonyl compound followed by cyclization to form the oxazole ring.

- Gold-Catalyzed Heterocyclization: Recent advances include gold-catalyzed reactions that allow for the formation of 1,3-oxazoles from readily available starting materials .

- Electrochemical Synthesis: Another method utilizes electrochemical techniques to facilitate the formation of oxazoles from simple precursors under mild conditions .

N,5-diphenyl-1,3-oxazol-2-amine has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.

- Agriculture: Its acaricidal properties suggest potential use in pest control formulations.

- Material Science: Compounds with oxazole rings are often explored for their electronic properties and could be used in organic electronics or as dyes.

Studies examining the interactions of N,5-diphenyl-1,3-oxazol-2-amine with biological targets are crucial for understanding its mechanism of action. Preliminary investigations into its binding affinities with enzymes or receptors can provide insights into its therapeutic potential. For instance, analogs of oxazole derivatives have shown interactions with semicarbazide-sensitive amine oxidase, indicating a pathway for further exploration in pain management therapies .

Similar Compounds: Comparison

Several compounds share structural similarities with N,5-diphenyl-1,3-oxazol-2-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Phenyl-1,3-oxazol-2-amine | Single phenyl group | Lower molecular weight |

| 2-Aminobenzoxazole | Substituted benzene ring | Enhanced biological activity |

| 2-(4-Methylphenyl)-1,3-oxazol | Methyl substitution on phenyl | Different solubility characteristics |

N,5-diphenyl-1,3-oxazol-2-amine is unique due to its dual phenyl substitution which may enhance lipophilicity and potentially improve biological activity compared to simpler analogs.

Molecular Geometry and Planarity

N,5-diphenyl-1,3-oxazol-2-amine exhibits a fundamentally planar molecular architecture centered around the five-membered oxazole heterocycle [1]. The oxazole ring demonstrates characteristic bond angles with the oxygen-carbon-nitrogen angle measuring 109.1 degrees and the oxygen-carbon-carbon angle at 107.4 degrees, as confirmed by experimental measurements and density functional theory calculations [2] [3]. These bond angles are consistent with the theoretical predictions for aromatic five-membered heterocycles containing both nitrogen and oxygen heteroatoms [4].

The molecular geometry optimization studies using the Beck's three-parameter Lee-Yang-Parr functional with 6-311G basis sets reveal that the entire molecular framework maintains an essentially planar conformation [4]. Dihedral angle measurements indicate minimal deviation from planarity, with most angles varying between 0.001 and 8.426 degrees [5]. This near-perfect planarity facilitates optimal orbital overlap and maximizes the extent of electron delocalization throughout the conjugated system [6].

The phenyl substituents at the 5-position and the nitrogen atom of the 2-amino group adopt coplanar arrangements with the central oxazole ring [6]. Computational analysis demonstrates that the dihedral angles between the oxazole ring and the attached phenyl groups remain consistently small, typically ranging from 4.6 to 8.4 degrees [6]. This coplanarity is crucial for maintaining extended conjugation across the entire molecular framework and contributes significantly to the compound's electronic stability [7].

| Geometric Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₂N₂O | Experimental | [1] |

| Molecular Weight | 236.27 g/mol | Computed | [1] |

| O-C-N Bond Angle | 109.1° | Experimental | [2] |

| O-C-C Bond Angle | 107.4° | DFT B3LYP | [4] |

| Dihedral Angle Range | 0.001-8.426° | DFT | [5] |

| Heavy Atom Count | 18 | Computed | [1] |

Isomerism and Tautomerism

The structural framework of N,5-diphenyl-1,3-oxazol-2-amine allows for several potential isomeric forms, though the compound exhibits remarkable conformational stability due to its aromatic character [8]. The oxazole ring system inherently possesses limited tautomeric possibilities compared to other heterocyclic systems, primarily due to the presence of the oxygen heteroatom which stabilizes the aromatic sextet [9].

Computational investigations reveal that the compound can exist in different rotational conformers based on the orientation of the phenyl substituents relative to the oxazole plane [9]. The energy barriers for rotation around the carbon-phenyl bonds are relatively low, allowing for conformational flexibility while maintaining the overall planar character of the aromatic system [10]. The most stable conformations correspond to arrangements where the phenyl rings adopt coplanar or near-coplanar orientations with the oxazole core [10].

The amino group at the 2-position can potentially undergo prototropic tautomerism, particularly in polar environments [8]. However, the aromatic stabilization of the oxazole ring significantly favors the amino form over potential imino tautomers [9]. Nuclear magnetic resonance studies of related oxazole-amino acid derivatives demonstrate that the amino form predominates in solution, with tautomeric equilibria strongly shifted toward the amino configuration [10].

Theoretical calculations using various density functional theory methods indicate that the energy differences between potential tautomeric forms are substantial, with the amino tautomer being energetically favored by approximately 15-20 kilocalories per mole [8]. This large energy difference ensures that the compound exists predominantly in its amino form under normal conditions [9].

Electronic Structure and Aromaticity

The electronic structure of N,5-diphenyl-1,3-oxazol-2-amine is characterized by an extended π-electron system encompassing the central oxazole ring and the attached phenyl substituents . The oxazole heterocycle contributes six π-electrons to form an aromatic sextet, though the degree of aromaticity is intermediate compared to purely carbocyclic aromatic systems [12]. The presence of both nitrogen and oxygen heteroatoms creates a unique electronic environment that influences the compound's reactivity and stability [13].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy typically ranges from -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital exhibits energies between 1.5 and 2.0 electron volts [13]. The resulting energy gap of approximately 8.5-9.5 electron volts indicates moderate chemical stability and suggests that the compound possesses balanced reactivity characteristics [14]. The electron density distribution in the highest occupied molecular orbital is primarily localized on the carbon-carbon and carbon-nitrogen double bonds within the oxazole ring [7].

Natural population analysis calculations demonstrate that the introduction of phenyl substituents significantly affects the electronic charge distribution within the oxazole ring [7]. The phenyl groups act as weak electron-withdrawing substituents through inductive effects, leading to increased positive charge density on the adjacent carbon atoms [7]. This electronic perturbation influences the compound's chemical reactivity and its propensity to participate in electrophilic and nucleophilic reactions [14].

The aromaticity of the oxazole ring, as measured by nucleus-independent chemical shift calculations, falls between that of furan and thiazole analogs [13]. The computed aromaticity indices indicate that the oxazole system retains substantial aromatic character while remaining more reactive than corresponding thiazole derivatives [12]. This intermediate aromaticity provides an optimal balance between stability and chemical versatility [14].

| Electronic Property | Value Range | Computational Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | DFT B3LYP | [13] |

| LUMO Energy | 1.5 to 2.0 eV | DFT B3LYP | [13] |

| Energy Gap | 8.5-9.5 eV | DFT | [14] |

| Dipole Moment | 1.4-3.1 D | Various methods | [4] |

| Polarizability | 6.88 Ų | DFT | [15] |

Substituent Effects on Conformation

The phenyl substituents in N,5-diphenyl-1,3-oxazol-2-amine exert significant influence on the overall molecular conformation and electronic properties [16]. The phenyl group at the 5-position of the oxazole ring demonstrates strong conjugative interaction with the heterocyclic π-system, leading to enhanced electron delocalization and increased molecular stability [7]. This substituent effect manifests as a pronounced bathochromic shift in the ultraviolet-visible absorption spectrum and increased fluorescence quantum yield [17].

Computational studies reveal that the phenyl substituents reduce the overall σ-electron density within the oxazole ring through inductive electron withdrawal [7]. The magnitude of this effect is more pronounced for the phenyl group directly attached to the oxazole carbon compared to the phenyl group on the amino nitrogen [14]. Natural population analysis indicates that both phenyl substituents contribute to increased positive charge density on their respective attachment points [7].

The conformational preferences of the molecule are strongly influenced by the balance between steric interactions and electronic conjugation effects [16]. Molecular dynamics simulations demonstrate that the phenyl rings prefer orientations that maximize π-π overlap with the oxazole system while minimizing steric hindrance [18]. The rotational barriers around the carbon-phenyl and nitrogen-phenyl bonds are typically 3-5 kilocalories per mole, allowing for conformational flexibility at ambient temperatures [19].

Temperature-dependent nuclear magnetic resonance studies of related diphenyl-oxazole systems reveal that conformational equilibria shift toward more extended conformations at higher temperatures [20]. This behavior is attributed to increased thermal energy overcoming the relatively small energy differences between various rotational conformers [19]. The presence of both phenyl substituents creates a synergistic effect that stabilizes the extended planar conformation through enhanced π-electron delocalization [16].